molecular formula C12H18F3N5O B7150028 N-(1,5-dimethylpyrazol-3-yl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

N-(1,5-dimethylpyrazol-3-yl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Cat. No.: B7150028
M. Wt: 305.30 g/mol
InChI Key: BLGIPMJXHVRDIT-UHFFFAOYSA-N
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Description

N-(1,5-dimethylpyrazol-3-yl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with dimethyl groups, a piperazine ring, and a trifluoroethyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N5O/c1-9-7-10(17-18(9)2)16-11(21)20-5-3-19(4-6-20)8-12(13,14)15/h7H,3-6,8H2,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGIPMJXHVRDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)N2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethylpyrazol-3-yl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the dimethyl groups.

    Piperazine Ring Formation: The piperazine ring is often prepared separately through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reaction: The pyrazole and piperazine rings are then coupled using a suitable coupling agent, such as carbodiimide, to form the desired compound.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, typically using trifluoroethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethylpyrazol-3-yl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the trifluoroethyl group.

Scientific Research Applications

N-(1,5-dimethylpyrazol-3-yl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,5-dimethylpyrazol-3-yl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1,5-dimethylpyrazol-3-yl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide: can be compared with other pyrazole and piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole and piperazine rings, along with the trifluoroethyl group, makes it a valuable compound for diverse applications.

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